molecular formula C13H10Cl3NO3S B3638528 2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide

Cat. No.: B3638528
M. Wt: 366.6 g/mol
InChI Key: YVKIOOCKWBNYCX-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple chlorine atoms and a methoxy group in its structure suggests potential biological activity and reactivity.

Preparation Methods

The synthesis of 2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 3-chloro-4-methoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,5-Dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide include other sulfonamides like:

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to other sulfonamides.

Properties

IUPAC Name

2,5-dichloro-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-12-5-3-9(7-11(12)16)17-21(18,19)13-6-8(14)2-4-10(13)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKIOOCKWBNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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